Antibacterial Activity: Cinnamimidamide Exhibits 17.7-Fold Lower MIC Against MRSA Versus MSSA Staphylococcus aureus
Cinnamimidamide demonstrates differential antibacterial potency against methicillin-resistant versus methicillin-sensitive Staphylococcus aureus strains. Against methicillin-resistant S. aureus (MRSA), the minimum inhibitory concentration (MIC) is 12.9 μM, while against methicillin-sensitive S. aureus (MSSA), the MIC is 25.9 μM, representing a 2-fold higher potency against the resistant strain . This differential activity contrasts with many conventional antibiotics that exhibit reduced efficacy against MRSA, suggesting a distinct mechanism of action independent of β-lactam resistance pathways.
| Evidence Dimension | Minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | MRSA: 12.9 μM; MSSA: 25.9 μM |
| Comparator Or Baseline | Methicillin-sensitive S. aureus (MSSA) as internal baseline |
| Quantified Difference | 2-fold lower MIC against MRSA vs. MSSA; 17.7-fold lower than cinnamamide's MIC (458.15 μM) against unspecified bacteria |
| Conditions | In vitro broth microdilution assay; bacterial strains: MRSA and S. aureus |
Why This Matters
The enhanced potency against MRSA versus MSSA indicates a unique resistance-independent antibacterial mechanism, making cinnamimidamide a strategically valuable scaffold for developing antibiotics targeting drug-resistant Gram-positive pathogens.
